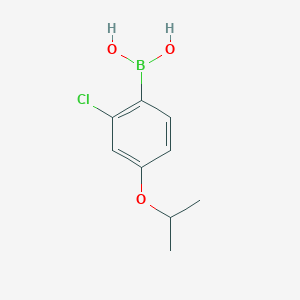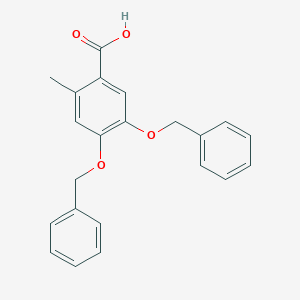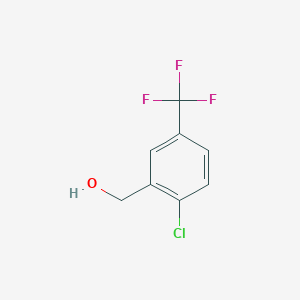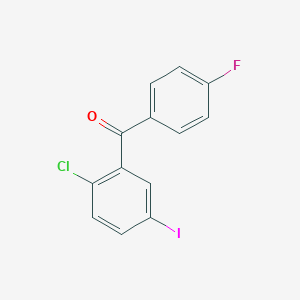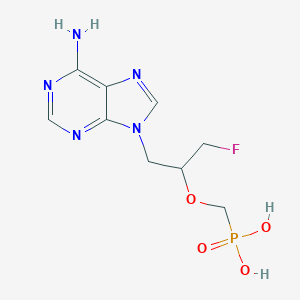
Fpmpa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fpmpa, also known as N-(4-Fluorophenyl)-N-(1-methylpropyl)-2-(N-methylamino)acetamide, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Fpmpa is a synthetic compound that belongs to the class of N-phenyl-N-alkyl-2-aminoacetamides.
作用機序
The mechanism of action of Fpmpa is primarily attributed to its affinity for the AMPA receptor. Fpmpa binds to the allosteric modulatory site of the AMPA receptor, leading to an enhancement of the receptor's activity. This enhancement results in an increase in the excitatory synaptic transmission in the brain, leading to an improvement in cognitive function. Fpmpa has also been shown to have an effect on the GABAergic system, leading to an increase in the inhibitory synaptic transmission in the brain.
Biochemical and Physiological Effects:
Fpmpa has been shown to have various biochemical and physiological effects. Fpmpa has been shown to improve cognitive function, including memory and learning. Fpmpa has also been shown to have an anxiolytic effect, leading to a reduction in anxiety and stress. Fpmpa has been shown to have an effect on the dopaminergic system, leading to an increase in dopamine release in the brain. Fpmpa has also been shown to have an effect on the serotonergic system, leading to an increase in serotonin release in the brain.
実験室実験の利点と制限
Fpmpa has several advantages and limitations for lab experiments. Fpmpa is a synthetic compound that is easy to synthesize and purify. Fpmpa has a high yield and excellent purity, making it suitable for various experiments. Fpmpa has been extensively studied for its potential applications in various fields, making it a promising compound for future research. However, Fpmpa has some limitations, including its potential toxicity and limited availability.
将来の方向性
Fpmpa has several potential future directions for research. Fpmpa has potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to investigate the safety and efficacy of Fpmpa in humans. Fpmpa also has potential applications in the field of drug discovery, as it can serve as a lead compound for the development of new drugs. Further research is needed to investigate the structure-activity relationship of Fpmpa and its analogs. Fpmpa also has potential applications in the field of synthetic organic chemistry, as the synthesis method of Fpmpa can be modified to synthesize other compounds with potential applications in various fields.
Conclusion:
In conclusion, Fpmpa is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Fpmpa has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. Fpmpa has been shown to have an affinity for the AMPA receptor, leading to an enhancement of the receptor's activity and an increase in the excitatory synaptic transmission in the brain. Fpmpa has several advantages and limitations for lab experiments, and it has several potential future directions for research. Further research is needed to investigate the safety and efficacy of Fpmpa in humans and to explore its potential applications in various fields.
合成法
Fpmpa can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluoroacetophenone with isobutylamine and formaldehyde, followed by the reaction of the resulting intermediate with Fpmpamethylamine. The final product is obtained after purification using column chromatography. The yield of Fpmpa is high, and the purity is excellent.
科学的研究の応用
Fpmpa has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Fpmpa has been shown to have an affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. Fpmpa has been shown to enhance the activity of the AMPA receptor, leading to an increase in the excitatory synaptic transmission in the brain. This property of Fpmpa has potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
CAS番号 |
135295-27-1 |
|---|---|
製品名 |
Fpmpa |
分子式 |
C9H13FN5O4P |
分子量 |
305.2 g/mol |
IUPAC名 |
[1-(6-aminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18) |
InChIキー |
BFZJTDBFUROXJA-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
同義語 |
3-FPMPA 9-(3-fluoro-2-phosphonylmethoxypropyl)adenine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
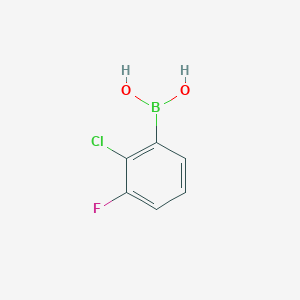
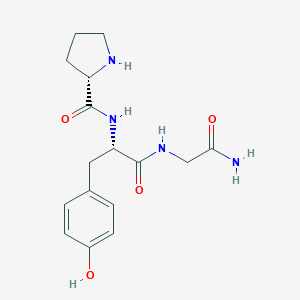

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
